molecular formula C16H15N3O4S B2753235 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 930902-57-1

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2753235
CAS No.: 930902-57-1
M. Wt: 345.37
InChI Key: IYRXIVZPMICLNP-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a 5-methyl-1,2-oxazole-3-carboxamide moiety. This structure combines aromatic methoxy groups, a thiazole ring, and an oxazole-carboxamide, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-12(19-23-9)15(20)18-16-17-13(8-24-16)11-7-10(21-2)4-5-14(11)22-3/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRXIVZPMICLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including synthetic methods, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and an oxazole moiety, which are known for their diverse biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against different cancer cell lines. A notable study indicated that derivatives with similar scaffolds exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, suggesting that the thiazole and oxazole functionalities are critical for their anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHepG235.58Induction of apoptosis via ROS accumulation
Compound BMCF-75.55Cell cycle arrest in G0/G1 phase
Compound CHCT-1162.86Inhibition of cell proliferation

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. Preliminary studies suggest that this compound may exhibit similar COX inhibitory activity .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate mitochondrial pathways leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with related compounds results in significant alterations in cell cycle distribution, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in G2/M phase .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with thiazole derivatives, contributing to cytotoxicity in cancer cells .

Case Studies

A recent publication examined a series of thiazole carboxamide derivatives for their anticancer properties. Among these derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead candidate for further development .

Another study focused on the synthesis and evaluation of related oxadiazole derivatives which showed promising anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide exhibits notable anticancer activity. Various derivatives of thiazole have shown significant cytotoxic effects against different cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHepG235.58Induction of apoptosis via ROS accumulation
Compound BMCF-75.55Cell cycle arrest in G0/G1 phase
Compound CHCT-1162.86Inhibition of cell proliferation

The compound has demonstrated IC50 values in the micromolar range against liver cancer cells (HepG2), suggesting that the thiazole and oxazole functionalities are critical for their anticancer activity.

Anti-inflammatory Activity

Thiazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound may exhibit similar COX inhibitory activity.

Mechanistic Insights

The biological activity can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of mitochondrial pathways leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Treatment with related compounds results in significant alterations in cell cycle distribution.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cytotoxicity in cancer cells.

Case Studies

  • Thiazole Carboxamide Derivatives : A recent publication examined various thiazole carboxamide derivatives for their anticancer properties. One compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead candidate for further development.
  • Oxadiazole Derivatives : Another study focused on the synthesis and evaluation of related oxadiazole derivatives, which showed promising anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, biological activity, and physicochemical properties:

Compound Key Structural Features Biological Target/Activity Potency (IC50) Key Differences
Target Compound 4-(2,5-dimethoxyphenyl)thiazole + 5-methyl-oxazole-3-carboxamide Not explicitly stated (inferred kinase inhibition based on analogs) N/A Unique oxazole-carboxamide substituent
Compound 11b 3-(2,5-dimethoxyphenyl)-N-(imidazol-4-yl-pyridinyl)propanamide CK1δ kinase inhibitor 4 nM (CK1δ), 25 nM (CK1ε), 10 nM (p38α) Replaces thiazole with imidazole; lacks oxazole
Compound 16b 4-(2,5-dimethoxyphenyl)-N-(imidazol-4-yl-pyridinyl)pyrrole-carboxamide CK1δ kinase inhibitor 8 nM (CK1δ), 81 nM (CK1ε) Pyrrole-carboxamide instead of oxazole; improved selectivity for CK1δ over CK1ε
Compound 5/6 2,5-dimethoxyphenyl-tetrahydropyrimidin-thione Synthetic intermediates (aldol condensation products) N/A No carboxamide; distinct tetrahydropyrimidin scaffold
CI 12480 (Cosmetic) 2,5-dimethoxyphenyl-azo-naphthalene-carboxamide Cosmetic colorant N/A Azo group; unrelated to heterocyclic bioactivity
PF-5006739 Fluorophenyl-imidazolyl-oxazolmethyl-piperidine CK1δ/ε inhibitor with blood-brain barrier penetration N/A Piperidine-oxazole hybrid; optimized for CNS delivery

Key Observations:

Heterocyclic Core : The thiazole ring in the target compound differentiates it from imidazole-based CK1δ inhibitors (e.g., 11b, 16b). Thiazoles often enhance metabolic stability compared to imidazoles but may reduce solubility .

Substituent Effects :

  • The 2,5-dimethoxyphenyl group is conserved across kinase inhibitors (e.g., 11b, 16b) and correlates with CK1δ affinity, likely through hydrophobic interactions .
  • The oxazole-carboxamide in the target compound may mimic ATP-binding motifs in kinases, similar to pyrrole-carboxamide in 16b.

Selectivity : Oxazole derivatives (e.g., PF-5006739) show improved blood-brain barrier penetration, suggesting the target compound’s methyl-oxazole group could enhance CNS bioavailability compared to imidazole analogs .

Synthetic Accessibility : Unlike aldol-derived analogs (compounds 5/6), the target compound’s synthesis likely involves carboxamide coupling, which is standard for heterocyclic drug candidates .

Physicochemical Properties:

While direct data on the target compound’s solubility or pKa are unavailable, analogs with 2,5-dimethoxyphenyl groups (e.g., compound 11b) exhibit moderate aqueous solubility (logP ~3.5) due to methoxy groups.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiazole and oxazole precursors. Key steps include:

  • Reductive amination : Use of LiAlH₄ in anhydrous ether for nitrile reduction, followed by neutralization with NaOH to isolate intermediates .
  • Purification : Silica gel chromatography (TLC) or preparative HPLC for intermediates, with purity validation via HPLC (>95% purity) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic coupling .
    • Critical Parameters : Temperature control (0°C for exothermic steps) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions on the phenyl ring) and carboxamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₉H₁₈N₃O₄S) .
  • X-ray Crystallography : SHELX software for resolving crystal structures, particularly to confirm thiazole-oxazole spatial orientation .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

  • Data-Driven Insights :

  • Solubility : Low aqueous solubility (logP ~3.2) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert environments .
  • pKa : Estimated pKa ~2.5 (oxazole ring) impacts protonation states in physiological assays .

Advanced Research Questions

Q. How does the electronic interplay between the dimethoxyphenyl and oxazole-thiazole moieties influence structure-activity relationships (SAR)?

  • Mechanistic Analysis :

  • Electron-Donating Effects : Methoxy groups enhance electron density on the phenyl ring, increasing nucleophilic aromatic substitution reactivity .
  • Heterocyclic Synergy : Thiazole’s sulfur atom and oxazole’s nitrogen create polarizable regions for target binding (e.g., enzyme active sites) .
  • Computational Modeling : DFT calculations predict charge distribution; molecular docking validates interactions with targets like kinases .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Troubleshooting Framework :

  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (e.g., unreacted intermediates) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes .

Q. How can researchers identify and validate molecular targets for this compound in disease models?

  • Experimental Pipeline :

  • Affinity Proteomics : Use pull-down assays with biotinylated analogs to isolate binding proteins .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Crystallographic Studies : Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological Relevance
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-oxazole-4-carboxamideMethyl substituents on oxazoleEnhanced kinase inhibition
5-(furan-2-yl)-N-[4-(4-nitrothiophen-2-yl)-thiazol-2-yl]-oxazole-3-carboxamideNitrothiophene groupAntibacterial activity
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-oxazole-4-carboxamideFluorinated phenylImproved metabolic stability

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